![molecular formula C14H29NO6 B14774815 tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B14774815.png)
tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate: is a chemical compound with the molecular formula C13H27NO6. It is a derivative of carbamate, featuring a tert-butyl group and a polyether chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with a polyether amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic reaction.
- The product is then purified using column chromatography or recrystallization.
tert-Butyl chloroformate: reacts with in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Alkyl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of ether derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Acts as an intermediate in the synthesis of more complex molecules.
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Can be used in the development of drug delivery systems.
Medicine:
- Potential applications in the formulation of prodrugs.
- May be used in the synthesis of pharmaceutical intermediates.
Industry:
- Employed in the production of specialty chemicals.
- Used in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The polyether chain enhances the solubility of the compound in various solvents, facilitating its use in different reaction conditions.
Comparison with Similar Compounds
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
Comparison:
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate : Similar structure but with a hydroxyl group instead of a hydroxypropoxy group.
- tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate : Contains a bromo group, making it more reactive in substitution reactions.
- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate : Features an amino group, which can participate in different types of reactions compared to the hydroxypropoxy group.
The uniqueness of tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate lies in its specific functional groups that provide distinct reactivity and solubility properties, making it versatile for various applications in scientific research and industry.
Biological Activity
tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate, also known by its CAS number 1818885-72-1, is a carbamate derivative with potential biological applications. This compound has garnered interest due to its structural properties and potential effects on biological systems, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C14H29NO6
- Molecular Weight : 307.38 g/mol
- CAS Number : 1818885-72-1
- Structural Characteristics : The compound features a tert-butyl group, multiple ethylene glycol units, and a hydroxypropyl moiety, which may influence its solubility and interaction with biological targets.
Enzyme Inhibition
Carbamates are known to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing synaptic transmission. The structural similarity of tert-butyl carbamates to known acetylcholinesterase inhibitors suggests that it may possess similar properties.
Neuroprotective Effects
Research into related compounds indicates potential neuroprotective effects. For instance, studies have shown that certain tert-butyl carbamates can reduce oxidative stress and inflammation in neuronal cells, which are pivotal in conditions like Alzheimer's disease. This neuroprotective activity is often assessed through in vitro models using astrocytes and neurons exposed to amyloid-beta peptides.
Case Studies
-
Neuroprotection Against Amyloid-Beta Toxicity
- A study examined the protective effects of a structurally similar tert-butyl compound against amyloid-beta-induced cytotoxicity in astrocytes. The results demonstrated a reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting that the compound could mitigate inflammatory responses associated with neurodegenerative diseases .
- Acetylcholinesterase Inhibition
Research Findings
Properties
Molecular Formula |
C14H29NO6 |
---|---|
Molecular Weight |
307.38 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(17)15-5-8-19-10-12-20-11-9-18-7-4-6-16/h16H,4-12H2,1-3H3,(H,15,17) |
InChI Key |
BIGOIZYGBBUACX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCCO |
Origin of Product |
United States |
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